molecular formula C20H20NPS B14289974 1-(2,4-Diphenyl-1,3-thiaphosphol-5-yl)piperidine CAS No. 113347-90-3

1-(2,4-Diphenyl-1,3-thiaphosphol-5-yl)piperidine

Cat. No.: B14289974
CAS No.: 113347-90-3
M. Wt: 337.4 g/mol
InChI Key: LSEUKLBKARETND-UHFFFAOYSA-N
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Description

1-(2,4-Diphenyl-1,3-thiaphosphol-5-yl)piperidine is a complex organic compound that features a piperidine ring fused with a thiaphosphol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Diphenyl-1,3-thiaphosphol-5-yl)piperidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale reactions. This includes scaling up the reaction conditions, ensuring purity, and implementing cost-effective measures.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Diphenyl-1,3-thiaphosphol-5-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

1-(2,4-Diphenyl-1,3-thiaphosphol-5-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Diphenyl-1,3-thiaphosphol-5-yl)piperidine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: These include various substituted piperidines with different functional groups.

    Thiaphosphol Compounds: These include other thiaphosphol derivatives with different substituents.

Uniqueness

1-(2,4-Diphenyl-1,3-thiaphosphol-5-yl)piperidine is unique due to its specific combination of a piperidine ring and a thiaphosphol moiety

Properties

CAS No.

113347-90-3

Molecular Formula

C20H20NPS

Molecular Weight

337.4 g/mol

IUPAC Name

1-(2,4-diphenyl-1,3-thiaphosphol-5-yl)piperidine

InChI

InChI=1S/C20H20NPS/c1-4-10-16(11-5-1)18-19(21-14-8-3-9-15-21)23-20(22-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2

InChI Key

LSEUKLBKARETND-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(P=C(S2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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